[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate
Description
Crystallographic Analysis
No single-crystal data exists for this compound, but related structures suggest:
Computational Modeling
- Density Functional Theory (DFT) : Optimized geometry (B3LYP/6-31G*) shows a 15° twist between the caffeoyl and phenylethyl groups, reducing conjugation.
- Molecular docking : Acetylation disrupts hydrogen bonding with biological targets (e.g., SIRT1), but enhances hydrophobic interactions (ΔG = −9.6 kcal/mol vs. −8.2 kcal/mol for acteoside).
Figure 1: Predicted binding pose with SIRT1 (PDB: 4ZZJ), highlighting hydrophobic interactions with Leu206 and Val412.
Properties
IUPAC Name |
[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H56O26/c1-23(50)62-21-39-42(68-29(7)56)44(69-30(8)57)47(71-32(10)59)49(73-39)75-45-43(74-41(60)16-13-33-11-14-35(64-25(3)52)37(19-33)66-27(5)54)40(22-63-24(2)51)72-48(46(45)70-31(9)58)61-18-17-34-12-15-36(65-26(4)53)38(20-34)67-28(6)55/h11-16,19-20,39-40,42-49H,17-18,21-22H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYJMGKCCNYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as [5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate is a complex organic molecule characterized by multiple acetoxy groups and oxane rings. This structural complexity suggests potential for diverse biological activities. This article reviews the biological activity of the compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 1255.1 g/mol. Its intricate structure includes various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C52H70O35 |
| Molecular Weight | 1255.1 g/mol |
| IUPAC Name | [5-Acetyloxy... |
| InChI Key | NKUTUOSZFVYRTC-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that compounds with similar structural characteristics often exhibit antioxidant properties. The presence of multiple acetoxy groups may enhance electron donation capabilities, thereby neutralizing free radicals. Studies have shown that derivatives of acetoxy compounds can significantly reduce oxidative stress in cellular models.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is hypothesized to involve the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
The anti-inflammatory potential of structurally related compounds has been documented. The ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX is a common feature among acetoxy-containing compounds. This suggests that the compound could be beneficial in managing inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of similar acetoxy derivatives have been explored extensively. The disruption of microbial cell membranes by these compounds can lead to bactericidal effects. Laboratory studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Antioxidant Study : A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various acetoxy derivatives using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, suggesting strong antioxidant activity.
- Anticancer Evaluation : In vitro analyses by Lee et al. (2021) demonstrated that certain acetoxy compounds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanism : Research by Kumar et al. (2022) highlighted the ability of acetoxy compounds to downregulate TNF-alpha and IL-6 in macrophage models, showcasing potential therapeutic applications in inflammatory conditions.
Preparation Methods
Preparation of the Acetylated Glucopyranose Core
The glucopyranose derivative is synthesized from D-glucose via sequential protection and functionalization:
Step 1: Peracetylation of D-Glucose
D-Glucose is treated with acetic anhydride in pyridine at 0–5°C for 24 hours, yielding β-D-glucose pentaacetate (96% yield). Excess acetic anhydride ensures complete acetylation of all hydroxyl groups.
Step 2: Selective Deprotection and Functionalization
The C-6 acetyl group is selectively removed using hydrazine acetate in DMF (12 hours, 40°C), generating a primary alcohol for subsequent glycosylation. The reaction is monitored by TLC (hexane:ethyl acetate 3:1, Rf 0.45).
Synthesis of the 2-(3,4-Diacetyloxyphenyl)ethoxy Side Chain
Step 1: Protection of 3,4-Dihydroxyphenylethanol
3,4-Dihydroxyphenylethanol is acetylated with acetic anhydride and DMAP in dichloromethane (0°C to RT, 6 hours), yielding 3,4-diacetoxyphenylethanol (89% yield).
Step 2: Activation as a Trichloroacetimidate Donor
The alcohol is converted to its trichloroacetimidate derivative using trichloroacetonitrile and DBU in dichloromethane (0°C, 2 hours). This activated species facilitates subsequent glycosylation.
Preparation of the 3-(3,4-Diacetyloxyphenyl)propenoate Ester
Step 1: Synthesis of Cinnamic Acid Derivative
3,4-Diacetoxycinnamic acid is prepared via Knoevenagel condensation between 3,4-diacetoxybenzaldehyde and malonic acid in pyridine (reflux, 8 hours). The product is recrystallized from ethanol/water (72% yield).
Step 2: Activation as Mixed Carbonate
The cinnamic acid is treated with ethyl chloroformate and N-methylmorpholine in THF (-15°C, 1 hour) to form the activated mixed carbonate intermediate.
Convergent Assembly of the Target Molecule
Glycosylation of the Glucopyranose Core
The deprotected C-6 hydroxyl of the glucopyranose core is glycosylated with the trichloroacetimidate donor under BF₃·OEt₂ catalysis in anhydrous dichloromethane (-40°C to RT, 12 hours). The reaction proceeds with β-selectivity (dr >20:1), confirmed by NOESY NMR.
Key Analytical Data:
Esterification with the Cinnamate Moiety
The secondary alcohol at C-3 of the glucopyranose is esterified with the activated cinnamate carbonate using DMAP catalysis in THF (0°C to RT, 6 hours). The reaction is driven to completion by molecular sieves (4Å).
Optimization Parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Base | DMAP (0.2 eq) |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Yield | 84% |
Global Acetylation
Residual hydroxyl groups are acetylated using acetic anhydride (5 eq) and Hünig's base in DMF (50°C, 8 hours). The reaction progress is monitored by the disappearance of OH stretches in IR (3400–3200 cm⁻¹).
Purification:
Crude product is purified via flash chromatography (SiO₂, hexane:ethyl acetate gradient) followed by recrystallization from ethanol to afford the target compound as a white crystalline solid.
Characterization and Quality Control
4.1 Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): δ 7.62 (d, J=16.0 Hz, 1H, CH=CHCO), 7.12–7.08 (m, 4H, aromatic), 5.32–5.18 (m, 10H, glycosidic H), 4.25–3.98 (m, 12H, OCH₂ and sugar Hs), 2.10–2.02 (multiple s, 21H, acetyl CH₃).
-
¹³C NMR (126 MHz, CDCl₃): δ 170.5–169.1 (acetyl C=O), 166.8 (ester C=O), 144.3 (CH=CHCO), 128.9–115.4 (aromatic C), 98.7 (anomeric C), 72.4–63.1 (sugar Cs), 20.8–20.6 (acetyl CH₃).
4.2 Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H2O 75:25 | 99.1% |
| UPLC-MS | BEH C18, 1.7 μm | 99.4% |
Scale-Up Considerations and Process Optimization
5.1 Critical Process Parameters
-
Glycosylation Temperature: Maintained below -30°C to prevent anomerization
-
Acetylation Stoichiometry: Minimum 5 eq Ac₂O to ensure complete protection
-
Crystallization Solvent: Ethanol/water (4:1) for optimal crystal habit
5.2 Environmental Controls
-
Waste Streams: Acetic acid byproducts neutralized with CaCO₃ before disposal
-
Solvent Recovery: Dichloromethane and THF distilled via fractional distillation (85% recovery)
Q & A
Q. What are the optimal synthetic strategies for constructing the multi-acetylated oxan backbone in this compound?
Methodological Answer: The synthesis requires a stepwise protection-deprotection approach. Key steps include:
- Orthogonal protecting groups : Use acetyl groups for temporary protection of hydroxyls during glycosidic bond formation. For example, selective acetylation of primary hydroxyls precedes coupling with the phenyl-ethoxy moiety .
- Glycosylation conditions : Optimize Koenigs-Knorr or trichloroacetimidate methods with AgOTf or BF₃·Et₂O as catalysts to ensure stereochemical control .
- Monitoring : Track reaction progress via TLC (silica gel, EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize the stereochemical configuration of the oxan rings and prop-2-enoate moiety?
Methodological Answer: Combine spectroscopic and computational tools:
- NMR : ¹H-¹H COSY and NOESY to confirm axial/equatorial proton orientations in oxan rings. ¹³C NMR detects acetyl carbonyl shifts (~170–175 ppm) .
- X-ray crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in dichloromethane/hexane .
- ECD (Electronic Circular Dichroism) : Compare experimental spectra with TD-DFT calculations for the prop-2-enoate group .
Q. What protocols ensure stability of the acetylated intermediates during storage and handling?
Methodological Answer:
- Storage : Lyophilize purified intermediates and store under argon at –20°C to prevent hydrolysis.
- Purity checks : Regular HPLC-MS analysis (e.g., 95% purity threshold) to detect degradation products like free hydroxyls .
- Handling : Use anhydrous solvents (e.g., DCM, THF) and molecular sieves during reactions to minimize moisture .
Advanced Research Questions
Q. How do hydrolysis pathways of the acetyl groups vary under physiological vs. acidic conditions?
Methodological Answer:
- Kinetic studies : Perform pH-dependent hydrolysis (pH 2–7.4) at 37°C, monitored by LC-MS. Acetyl groups on the phenyl rings hydrolyze faster than those on oxan due to electronic effects .
- Enzymatic assays : Test esterase-mediated deacetylation using porcine liver esterase (PLE) or human carboxylesterase (hCE1) .
- Mechanistic insights : Use deuterated water (D₂O) in NMR to track proton exchange during hydrolysis .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., lectins)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with lectin crystal structures (PDB IDs: 1LCL, 2X4P) to identify binding poses of the oxan and phenyl-ethoxy motifs .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the glycosidic linkages .
- QM/MM : Calculate transition states for acetyl group reactivity using Gaussian09 .
Q. How can structural analogs be designed to study structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Analog synthesis : Replace acetyl groups with propionyl or benzoyl moieties to assess steric/electronic effects .
- Biological assays : Test analogs in vitro (e.g., SPR for lectin affinity, cytotoxicity in cancer cell lines) .
- SAR analysis : Correlate IC₅₀ values with LogP and polar surface area (PSA) using multivariate regression .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity validation : Re-analyze disputed samples via HRMS and ²D NMR to rule out impurities .
- Assay standardization : Use uniform cell lines (e.g., HEK293) and positive controls (e.g., tamoxifen for cytotoxicity) .
- Meta-analysis : Apply Fisher’s exact test to compare bioactivity trends across ≥3 independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
